N-(2,3-Dihydroxyphenyl)acetamide

Description

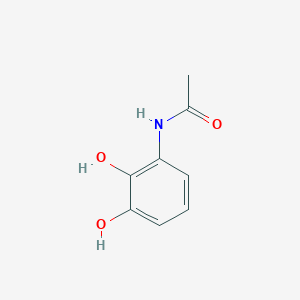

N-(2,3-Dihydroxyphenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with hydroxyl groups at the 2- and 3-positions, linked to an acetamide moiety. Its structure (C₈H₉NO₃) includes a polar catechol group (adjacent hydroxyls), which enhances hydrogen-bonding capacity and influences solubility, reactivity, and biological interactions.

Properties

CAS No. |

93525-21-4 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

N-(2,3-dihydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H9NO3/c1-5(10)9-6-3-2-4-7(11)8(6)12/h2-4,11-12H,1H3,(H,9,10) |

InChI Key |

KSBUQEFHSPPNDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydroxyphenyl)acetamide typically involves the acetylation of 2,3-dihydroxyaniline. The reaction is carried out by reacting 2,3-dihydroxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the formation of the acetamide derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,3-Dihydroxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties.

Medicine: Investigated for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydroxyphenyl)acetamide involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Hydroxyl Groups

The position of hydroxyl groups on the phenyl ring significantly alters chemical behavior. Key comparisons include:

Key Insight: The 2,3-dihydroxy configuration in the target compound may confer unique stability and reactivity, as adjacent hydroxyls facilitate intramolecular hydrogen bonding or chelation, differing from non-adjacent isomers .

Substituent Effects: Hydroxyl vs. Other Functional Groups

Replacing hydroxyl groups with alternative substituents modifies physicochemical and biological properties:

Physical and Spectral Properties

Key Insight : The absence of direct melting point data for this compound highlights a research gap. However, hydrogen-bonding networks in hydroxylated analogs suggest higher melting points compared to methylated derivatives .

Reactivity and Stability

- Oxidative Degradation: The 2,3-dihydroxy structure may undergo oxidation to form reactive quinones, similar to N-(3,4-Dihydroxyphenyl)acetamide, which is mutagenic via this pathway .

- Hydrogen Bonding : Adjacent hydroxyls in the 2,3-isomer likely stabilize crystal structures through intermolecular interactions, as seen in related acetanilides .

- Hydrolysis : Amide bonds in acetamide derivatives are generally resistant to hydrolysis unless activated by electron-withdrawing groups (e.g., trifluoro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.